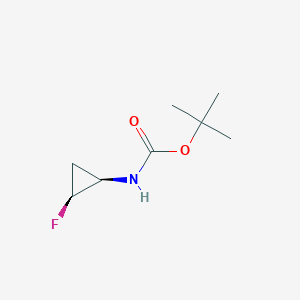

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorocyclopropyl carbamate structure

Méthodes De Préparation

The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Analyse Des Réactions Chimiques

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: Another carbamate derivative with different functional groups.

tert-Butyl substituted hetero-donor TADF compounds: Used in the development of efficient organic light-emitting diodes (OLEDs).

The uniqueness of this compound lies in its specific structural features and the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties .

Activité Biologique

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a fluorinated cyclopropyl moiety. With a molecular formula of C₈H₁₄FNO₂ and a molecular weight of approximately 175.20 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a carbamate functional group, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the fluorine atom in the cyclopropyl ring may influence its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄FNO₂ |

| Molecular Weight | 175.20 g/mol |

| CAS Number | 127199-16-0 |

| Purity | 95% |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly through its interaction with enzymes and receptors. Similar compounds have demonstrated pharmacological effects, including:

- Inhibition of Enzyme Activity : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Modulation of Signaling Pathways : The compound may interact with specific molecular targets involved in signal transduction pathways, such as IL-12 and IL-23 modulation via Tyk2 inhibition .

- Antimicrobial Properties : Compounds with similar structural features have been explored for their antibacterial properties .

The mechanism of action for this compound involves:

- Covalent Bond Formation : The carbamate moiety can react with nucleophilic sites on target proteins.

- Influence of Fluorine : The fluorine atom may enhance the compound's binding affinity and selectivity towards specific biological targets.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on IL-12 Modulation : A study demonstrated that compounds structurally related to this compound effectively inhibited IL-12 production in immune cells, suggesting potential use in treating autoimmune diseases .

- Antimicrobial Screening : Research highlighted the antimicrobial activity of related carbamates against various bacterial strains, indicating a promising avenue for developing new antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the tert-butyl and fluorinated cyclopropyl groups significantly affect biological activity. This suggests that further optimization could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSDKMQGCVVQBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439910 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-16-0 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.